Marfey's reagent
Overview
Description
Marfey’s reagent, also known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, is a chiral derivatizing agent widely used in analytical chemistry. It is primarily employed for the determination of the enantiomeric composition of amino acids. The reagent reacts with primary amines to form diastereomers, which can be separated and analyzed using high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
Mechanism of Action
Target of Action
Marfey’s reagent primarily targets amino acids . It is used for the chiral resolution of D- and L- amino acids . The reagent reacts with the primary amines present in these amino acids .
Mode of Action
Marfey’s reagent interacts with its targets through a process called derivatization . It reacts stoichiometrically, without racemization, under alkaline conditions at 40°C with the -amino group of L- and D-amino acids, yielding diastereomers . This interaction results in the formation of diastereomeric derivatives that can be separated and analyzed .
Biochemical Pathways
The primary biochemical pathway affected by Marfey’s reagent is the resolution of complex mixtures of DL-amino acids, amines, and non-proteinogenic amino acids . The reagent is also used for the resolution of peptides and amino acids from microorganisms, cysteine residues in peptides, and for the evaluation of racemizing characteristics .
Pharmacokinetics
It’s worth noting that the reaction rates of the reagent with different amino acids can vary substantially, with overnight derivatization required for some amino acids .
Result of Action
The primary result of Marfey’s reagent’s action is the formation of diastereomeric derivatives of amino acids . These derivatives can be separated and analyzed, allowing for the determination of the chirality of the original amino acids . This is particularly useful in the resolution of D- and L- amino acids .
Action Environment
The action of Marfey’s reagent is influenced by several environmental factors. The reaction with amino acids occurs under alkaline conditions at 40°C . Additionally, the reagent is stable for 24 hours at room temperature . The pH and temperature of the reaction environment are crucial for the efficiency of the derivatization process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Marfey’s reagent is synthesized by reacting 1-fluoro-2,4-dinitrobenzene with L-alanine amide. The reaction typically involves the use of a base such as sodium bicarbonate in an organic solvent like acetone. The mixture is heated at 40°C for about an hour, followed by the addition of hydrochloric acid to neutralize the reaction .
Industrial Production Methods
While specific industrial production methods for Marfey’s reagent are not extensively documented, the synthesis generally follows the same principles as laboratory preparation. The process involves scaling up the reaction conditions and optimizing parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Marfey’s reagent primarily undergoes nucleophilic substitution reactions with primary amines. The reagent forms stable diastereomers with amino acids, which can be analyzed using chromatographic techniques .
Common Reagents and Conditions
Reagents: Primary amines, sodium bicarbonate, acetone, hydrochloric acid.
Conditions: The reaction is typically carried out at 40°C for about an hour, followed by neutralization with hydrochloric acid.
Major Products
The major products formed from the reaction of Marfey’s reagent with amino acids are diastereomeric derivatives. These derivatives are used for the enantiomeric analysis of amino acids .
Scientific Research Applications
Marfey’s reagent is extensively used in various fields of scientific research:
Comparison with Similar Compounds
Marfey’s reagent is unique in its ability to form stable diastereomers with amino acids, facilitating their enantiomeric analysis. Similar compounds include:
1-fluoro-2,4-dinitrophenyl-5-L-valine amide: Used for the derivatization of amino acids with similar properties to Marfey’s reagent.
1-fluoro-2,4-dinitrophenyl-5-L-leucine amide: Another chiral derivatizing agent used for amino acid analysis.
Marfey’s reagent stands out due to its high sensitivity and specificity for primary amines, making it a valuable tool in analytical chemistry .
Properties
IUPAC Name |
(2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLBHLFDJOJGP-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241932 | |
Record name | Marfey's reagent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95713-52-3 | |
Record name | Marfey's reagent | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095713523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Marfey's reagent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha -(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Marfey's reagent and what is its primary use?
A1: this compound, chemically known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a chiral derivatizing agent widely employed in the separation and analysis of enantiomers, particularly for amino acids and other amine-containing compounds. [, ]
Q2: How does this compound interact with its target molecules?
A2: this compound reacts with the primary amine group of target molecules. This reaction forms a stable diastereomeric derivative. [, ] The fluorine atom on the reagent is substituted by the amine, creating an amide bond.
Q3: Why is the formation of diastereomers important in chiral analysis?
A3: Unlike enantiomers, which possess identical physical and chemical properties, diastereomers exhibit distinct properties, including different retention times in chromatographic techniques like HPLC. This difference allows for the separation and quantification of individual enantiomers. [, , ]
Q4: Can you elaborate on the structural characteristics of this compound?
A4: this compound consists of a 2,4-dinitrophenyl (DNP) group attached to L-alanine amide. This structure incorporates both a chromophore (DNP) for UV detection and a chiral center (L-alanine) to enable diastereomer formation. [, ]
Q5: What are the advantages of using this compound compared to other chiral derivatizing agents?
A5: this compound offers several advantages, including good reactivity with primary amines, formation of stable derivatives, excellent UV detectability, and the possibility to synthesize various chiral variants for improved resolution. [, , ]
Q6: Can you provide examples of chiral variants of this compound and their significance?
A6: Researchers have synthesized variants by substituting the L-alanine amide moiety with other chiral auxiliaries. For instance, FDNP-L-Phe-NH2, FDNP-L-Val-NH2, and FDNP-L-Leu-NH2 are commonly used variants. These variants often provide improved resolution for specific enantiomeric pairs. [, , , , ]
Q7: What types of molecules, besides amino acids, have been successfully analyzed using this compound?
A7: this compound has proven effective in the enantiomeric separation and analysis of various compounds, including pharmaceuticals like baclofen, atenolol, amphetamine, methamphetamine, fluoxetine, penicillamine, and cinacalcet. It has also been used in the analysis of monoethanolamine, phosphoserine, and selenoamino acids. [, , , , , , , , , , ]
Q8: How is this compound used in conjunction with analytical techniques like HPLC?
A8: The typical workflow involves derivatization of the target analyte with this compound, followed by separation of the resulting diastereomers using reversed-phase HPLC with UV detection at 340 nm. The ratio of peak areas corresponding to the diastereomers reflects the enantiomeric composition of the original sample. [, , , , , , , ]
Q9: Has this compound been applied to study biological samples?
A9: Yes, the reagent has been utilized to determine the enantiomeric purity of amino acids in peptides, proteins, and even complex biological samples like urine, plasma, and cerebrospinal fluid. [, , , , , , ]
Q10: Are there any limitations to using this compound for chiral analysis?
A11: Some limitations include the potential for racemization during the derivatization process, especially at high temperatures or pH extremes. Additionally, the resolution of certain diastereomers might be challenging, necessitating the use of chiral variants or alternative methods. [, , ]
Q11: What are some recent advancements or applications of this compound?
A12: Recent advancements include the use of microwave irradiation to accelerate the derivatization process, coupling this compound with mass spectrometry for enhanced sensitivity and selectivity, and the development of novel chiral variants for improved resolution of specific enantiomeric pairs. [, , , , ]
Q12: What is the future outlook for this compound in the field of chiral analysis?
A13: this compound is expected to remain a valuable tool in chiral analysis due to its versatility, robustness, and continued development of novel applications and methodologies. []
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